molecular formula C28H27N5O3S B2592559 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide CAS No. 393840-76-1

2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B2592559
CAS No.: 393840-76-1
M. Wt: 513.62
InChI Key: WTZDZJKFJFYPIL-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide features a 1,2,4-triazole core substituted with a phenyl group at position 4 and a sulfanyl-linked ethyl-oxo-tetrahydroquinoline moiety at position 3. The benzamide group at position 3 includes a methoxy substituent on the aromatic ring. This structure combines heterocyclic and aromatic elements, which are common in pharmacologically active compounds, particularly those targeting enzymes or receptors requiring planar and lipophilic interactions .

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-24-16-8-6-14-22(24)27(35)29-18-25-30-31-28(33(25)21-12-3-2-4-13-21)37-19-26(34)32-17-9-11-20-10-5-7-15-23(20)32/h2-8,10,12-16H,9,11,17-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDZJKFJFYPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the triazole and tetrahydroquinoline rings, followed by their functionalization and coupling.

    Triazole Formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Tetrahydroquinoline Synthesis: The tetrahydroquinoline moiety can be prepared through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone.

    Coupling Reactions: The final coupling of the triazole and tetrahydroquinoline intermediates with the benzamide and methoxy groups is achieved through nucleophilic substitution or amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy or sulfanyl groups to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for targeting specific biological pathways.

    Biological Studies: It can be used in studies to understand its interaction with various enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to study cellular processes and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazole Cores

Several analogues share the 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Key Differences vs. Target Compound Reference
N-{[5-{[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-3,4,5-trimethoxybenzamide Benzothiazole, trimethoxybenzamide, 2-methoxyphenyl Benzothiazole instead of tetrahydroquinoline; additional methoxy groups
N-{[5-({2-[5-(4-Methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide Pyrazolyl-thiophene, phenylethyl, unsubstituted benzamide Pyrazolyl-thiophene instead of tetrahydroquinoline; phenylethyl substitution
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] Sulfonylphenyl, difluorophenyl, thione tautomer Lack of benzamide; presence of thione group

Key Observations :

  • Bioactivity: The tetrahydroquinoline group in the target compound may enhance binding to targets requiring fused aromatic systems (e.g., kinases or GPCRs), compared to benzothiazole (electron-deficient) or pyrazolyl-thiophene (bulkier) substituents .
  • Tautomerism : Unlike thione tautomers in compounds [7–9] (IR νC=S at 1247–1255 cm⁻¹), the target compound’s sulfanyl group likely stabilizes the triazole in a single tautomeric form, avoiding equilibrium shifts that could affect stability .

Spectral Data :

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (expected ~1660–1680 cm⁻¹) aligns with benzamide derivatives like [4–6], while the absence of νS-H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .
  • NMR : The methoxy group in the benzamide moiety will show a singlet at ~3.8–4.0 ppm (¹H) and 55–60 ppm (¹³C), similar to trimethoxybenzamide derivatives .
Computational Similarity and Bioactivity Predictions

Using Tanimoto coefficients (Tc) and molecular fingerprints:

  • Tanimoto Similarity : The target compound shares moderate similarity (Tc ~0.6–0.7) with benzamide-triazole derivatives in –14, based on MACCS keys or Morgan fingerprints .
Pharmacokinetic and Toxicity Considerations
  • Metabolic Stability : The methoxy group may reduce oxidative metabolism compared to halogenated derivatives (e.g., difluorophenyl in ), though this requires experimental validation.

Biological Activity

2-Methoxy-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its effects on various biological systems.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The methoxy and sulfanyl groups are introduced using specific reagents under controlled conditions.
  • Final Coupling : The benzamide moiety is attached to complete the synthesis.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example:

  • Mycobacterial Activity : It has been tested against Mycobacterium tuberculosis with promising results comparable to standard treatments like isoniazid .

Inhibition of Photosynthetic Electron Transport

The compound has also been evaluated for its ability to inhibit photosynthetic electron transport (PET) in chloroplasts. This activity suggests potential applications in agricultural biotechnology as a herbicide or plant growth regulator .

The precise mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring may interact with enzymes involved in cellular metabolism.
  • Receptor Modulation : The compound may act on various receptors influencing cellular signaling pathways.

Case Studies and Research Findings

StudyFindings
Study on Antimycobacterial ActivityDemonstrated higher activity against M. tuberculosis compared to traditional drugs .
Photosynthetic Inhibition StudyShowed significant inhibition of PET with an IC50 value indicating potency .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in the substituents on the benzamide and triazole rings can significantly alter its biological activity.

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